molecular formula C14H8ClNO2 B14110978 Methanone, (5-chloro-2-benzoxazolyl)phenyl-

Methanone, (5-chloro-2-benzoxazolyl)phenyl-

Cat. No.: B14110978
M. Wt: 257.67 g/mol
InChI Key: IONKMHKUNKOKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone is an organic compound with the molecular formula C14H8ClNO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone typically involves the condensation of 2-amino-4-chlorophenol with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols, Alkoxides

Major Products Formed:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Amines

    Substitution: Substituted oxazole derivatives

Mechanism of Action

The mechanism of action of (5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
  • 5-(Chloromethyl)-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole
  • 6-chlorobenzo[d]isoxazol-3-ol

Comparison: (5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone is unique due to its specific substitution pattern and the presence of both oxazole and phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

(5-chloro-1,3-benzoxazol-2-yl)-phenylmethanone

InChI

InChI=1S/C14H8ClNO2/c15-10-6-7-12-11(8-10)16-14(18-12)13(17)9-4-2-1-3-5-9/h1-8H

InChI Key

IONKMHKUNKOKBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.